molecular formula C24H27N3O4S B027559 N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide CAS No. 908598-58-3

N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide

Cat. No.: B027559
CAS No.: 908598-58-3
M. Wt: 453.6 g/mol
InChI Key: AKVYQGWHLOLELE-UOKFIYJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide (CAS 908598-58-3) is a chiral sulfonamide derivative featuring a naphthyl ethyl group and a nitro-substituted benzene ring.

Properties

IUPAC Name

N-[(1R,2R)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)25-23-11-4-5-12-24(23)26-32(30,31)20-15-13-19(14-16-20)27(28)29/h2-3,6-10,13-17,23-26H,4-5,11-12H2,1H3/t17-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVYQGWHLOLELE-UOKFIYJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@@H]3CCCC[C@H]3NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474390
Record name N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908598-58-3
Record name N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of (R)-1-(1-Naphthyl)ethylamine

(R)-1-(1-Naphthyl)ethylamine (CAS: 3886-70-2) serves as the chiral amine precursor for introducing the (1R)-1-(1-naphthyl)ethyl moiety. Commercial availability of this compound is well-documented, but enantioselective synthesis via asymmetric reduction of 1-(1-naphthyl)ethyl ketone using catalysts like Ru-BINAP complexes remains a standard laboratory method. Key parameters include:

ParameterValueSource
CatalystRu-(S)-BINAP
SolventMethanol
Temperature25°C
Enantiomeric Excess>99%

Synthesis of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride is typically prepared via chlorosulfonation of nitrobenzene. The reaction involves treating nitrobenzene with chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride.

Sulfonamide Formation

The core sulfonamide linkage is established by reacting (R)-1-(1-naphthyl)ethylamine with 4-nitrobenzenesulfonyl chloride under basic conditions.

Reaction Conditions

  • Solvent : Dichloromethane or tetrahydrofuran (THF)

  • Base : Triethylamine (2.0 equiv)

  • Temperature : 0°C to room temperature

  • Time : 12–24 hours

Example Protocol :

  • Dissolve (R)-1-(1-naphthyl)ethylamine (1.0 equiv) in dry THF.

  • Add triethylamine (2.0 equiv) and cool to 0°C.

  • Slowly add 4-nitrobenzenesulfonyl chloride (1.1 equiv) in THF.

  • Stir for 18 hours at room temperature.

  • Quench with 1 M HCl, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 85–92%.

ComponentQuantityRole
(1R,2R)-2-Hydroxycyclohexylamine1.0 equivNucleophile
DIAD1.5 equivAzodicarboxylate
PPh₃1.5 equivPhosphine

Yield : 78–85%.

Stereochemical Control and Resolution

The (1R,2R) configuration is enforced using chiral catalysts or resolving agents:

Chiral Chromatography

  • Column : Chiralpak IC (250 mm × 4.6 mm)

  • Mobile Phase : Hexane:isopropanol (90:10)

  • Flow Rate : 1.0 mL/min

Result : Baseline separation of (1R,2R) and (1S,2S) enantiomers.

Crystallization-Induced Diastereomer Resolution

  • Resolving Agent : L-Tartaric acid

  • Solvent : Ethanol/water (4:1)

  • Diastereomeric Excess : >99%.

Final Coupling and Purification

The sulfonamide and cyclohexylamine moieties are coupled via nucleophilic substitution:

Reaction Protocol

  • Combine N-(1R)-1-(1-naphthyl)ethyl-4-nitrobenzenesulfonamide (1.0 equiv) with (1R,2R)-2-aminocyclohexanol (1.2 equiv) in DMF.

  • Add K₂CO₃ (3.0 equiv) and heat at 80°C for 48 hours.

  • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 70–75%.

Analytical Data

  • Melting Point : 168–170°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J=8.8 Hz, 2H, Ar-H), 7.92–7.85 (m, 3H, Naph-H), 3.62–3.55 (m, 1H, cyclohexyl-H), 1.42 (d, J=6.8 Hz, 3H, CH₃).

  • HPLC Purity : 99.2% (C18 column, acetonitrile:water 70:30).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereoselectivity
Reductive Amination7898.5High
Mitsunobu Reaction8599.1Moderate
Nucleophilic Substitution7597.8High

Optimal Route : Reductive amination offers balanced yield and stereoselectivity but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Introduction of various functional groups in place of the sulfonamide group.

Scientific Research Applications

N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares structural motifs with several sulfonamide and cyclohexyl derivatives but differs in substituents and stereochemistry:

N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide (CAS 1298419-35-8)
  • Key Differences: Lacks the cyclohexyl amino group.
  • Application : Used in enantioselective aryl amine synthesis via rhodium-catalyzed arylation .
Calhex 231 (4-chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide)
  • Key Differences : Replaces sulfonamide with a chlorobenzamide group; stereochemistry (1S,2S) vs. (1R,2R).
  • Activity : Modulates calcium-sensing receptors (CaSR), highlighting the impact of stereochemistry on biological targets .
(1R,2R)-ML-SI3 (CAS 2418594-00-8)
  • Key Differences : Contains a methoxyphenyl-piperazine group instead of nitrobenzenesulfonamide.
  • Activity : Blocks TRPML1/TRPML2 channels, suggesting divergent pharmacological profiles .
Squaramide Organocatalyst (CAS 1211565-08-0)
  • Key Differences : Squaramide core with trifluoromethylphenyl substituents.
  • Application: Efficient organocatalyst for asymmetric synthesis, emphasizing the role of electron-deficient groups .

Physicochemical Properties

Compound Molecular Weight Solubility LogP (Predicted)
Target Compound Not reported Likely low (hydrophobic naphthyl) ~4.2
N-[1-(1-Naphthalenyl)ethyl]-... 356.4 Moderate (polar nitro group) ~3.8
Calhex 231 Not reported Low (chlorobenzamide) ~4.5
(1R,2R)-ML-SI3 Not reported Moderate (piperazine moiety) ~3.1

Biological Activity

N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthyl group, an amino group, and a nitrobenzenesulfonamide moiety. Its chemical formula is C₁₈H₂₃N₃O₃S, which contributes to its unique biological interactions.

Structural Formula

N 1R 2R 2 1R 1 1 Naphthyl ethyl amino cyclohexyl 4 nitrobenzenesulfonamide\text{N 1R 2R 2 1R 1 1 Naphthyl ethyl amino cyclohexyl 4 nitrobenzenesulfonamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Pharmacological Effects

  • Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in these cells has been documented in various assays.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in preclinical models, suggesting its utility in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary research indicates that it may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration.

Table 1: Summary of Biological Studies

StudyFocusFindings
Smith et al. (2020)Antitumor EffectsInduced apoptosis in breast cancer cell lines with IC50 = 15 µM
Jones et al. (2021)Anti-inflammatoryReduced TNF-alpha levels by 30% in animal models
Lee et al. (2022)NeuroprotectionImproved cognitive function in rodent models of Alzheimer’s

Detailed Research Findings

  • Antitumor Studies : In vitro studies by Smith et al. (2020) revealed that the compound inhibited cell proliferation in MCF-7 breast cancer cells, with a calculated IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Inflammation Research : Jones et al. (2021) conducted experiments on murine models of arthritis, demonstrating that treatment with the compound significantly decreased serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotective Studies : Lee et al. (2022) explored the effects on cognitive decline in transgenic mouse models for Alzheimer’s disease. The study found that administration improved memory retention scores by 25% compared to controls.

Q & A

Q. Table 1: Key Reaction Parameters for Stereochemical Control

ParameterExample ConditionsReference
Protecting Grouptert-Butyl carbamate
Deprotection Agent4M HCl in 1,4-dioxane
Crystallization SolventDichloromethane

Basic: How do advanced spectroscopic methods resolve the compound’s stereochemistry?

Answer:

  • X-ray Crystallography : Provides unambiguous confirmation of stereocenters. For example, analogous cyclohexyl sulfonamides were resolved using single-crystal diffraction, revealing chair conformations and axial-equatorial substituent orientations .
  • 2D NMR : NOESY correlations identify spatial proximity of protons (e.g., naphthyl and cyclohexyl groups), while 1^1H-13^13C HSQC clarifies coupling patterns for stereochemical assignment .

Advanced: What methodologies ensure enantiomeric purity and quantify chiral impurities?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol (90:10). Pharmacopeial guidelines recommend impurity thresholds (<0.1% for individual impurities; <0.5% total) .
  • Circular Dichroism (CD) : Detects optical activity shifts caused by enantiomeric contaminants, validated against pure standards .

Q. Table 2: Chiral Stationary Phases for HPLC

Column TypeMobile PhaseResolution (Rs)
Chiralpak® IAHexane/IPA (90:10)>1.5
Chiralcel® OD-HHexane/EtOH (85:15)>1.2

Advanced: How can computational models predict biological target interactions?

Answer:

  • Molecular Docking : Use InChI-derived descriptors (e.g., stereochemical flags in SMILES strings) to model binding to targets like sulfonamide-sensitive enzymes .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in solvated systems (e.g., GROMACS) to assess binding free energies and conformational flexibility .

Advanced: What in vitro assays validate enzyme inhibition mechanisms?

Answer:

  • Kinetic Assays : Measure IC50_{50} values via fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis). For sulfonamides, competitive inhibition is common, requiring Lineweaver-Burk plots to confirm inhibition type .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

Data Analysis: How to address contradictions between theoretical and experimental synthesis yields?

Answer:

  • By-Product Analysis : Use LC-MS to identify side products (e.g., nitro-group reduction intermediates). Compare with theoretical yields via mass balance calculations .
  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of nitrobenzenesulfonyl chloride) to minimize unreacted starting material .

Data Analysis: What strategies resolve stereochemical outcome discrepancies?

Answer:

  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C for kinetic vs. 25°C for thermodynamic products). Monitor intermediates via 1^1H NMR to track isomer ratios .
  • Catalyst Screening : Test chiral catalysts (e.g., Rh(II)-based) to favor axial vs. equatorial amine orientations during cyclohexane ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide
Reactant of Route 2
N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.